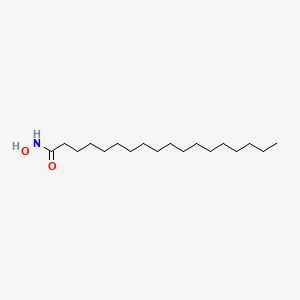
n-hydroxyoctadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-hydroxyoctadecanamide, typically involves the modification of oleic acid. The process includes converting the carboxyl group of oleic acid into an N-hydroxy amide group and introducing an epoxy group. This modification enhances the selectivity and collecting ability of oleic acid .
Industrial Production Methods
Industrial production methods for this compound, involve the use of stearic acid and hydroxyethyl ethylenediamine. These reactants are added to a four-neck flask equipped with a mechanical stirrer, and the reaction is carried out under controlled conditions to yield the desired product .
化学反応の分析
Types of Reactions
n-hydroxyoctadecanamide, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
n-hydroxyoctadecanamide, has several scientific research applications:
Chemistry: It is used as a surfactant in the flotation separation of minerals like fluorite and calcite.
Biology: It is studied for its potential biological activities, including its role as a bioactive lipid.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
作用機序
The mechanism of action of n-hydroxyoctadecanamide, involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, enhancing its bioactivity. The compound’s ability to modify surface properties makes it effective in applications like mineral flotation and drug delivery.
類似化合物との比較
Similar Compounds
Octadecanamide: The parent compound without the hydroxyl group.
N-hydroxy-9,10-epoxy group-octadecanamide: A derivative with an additional epoxy group.
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: A compound with multiple hydroxyl groups.
Uniqueness
n-hydroxyoctadecanamide, is unique due to its specific hydroxyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This modification enhances its selectivity and effectiveness in various applications, making it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
6540-56-3 |
|---|---|
分子式 |
C18H37NO2 |
分子量 |
299.5 g/mol |
IUPAC名 |
N-hydroxyoctadecanamide |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h21H,2-17H2,1H3,(H,19,20) |
InChIキー |
ZSEUZYCBPBIUPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NO |
| 6540-56-3 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


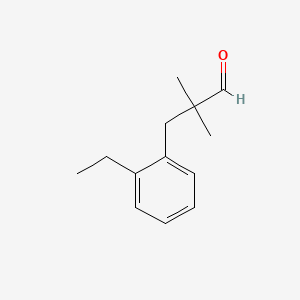
![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)
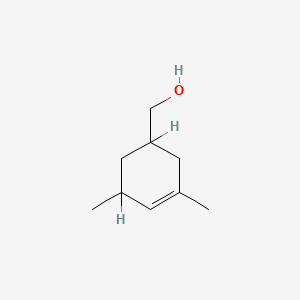
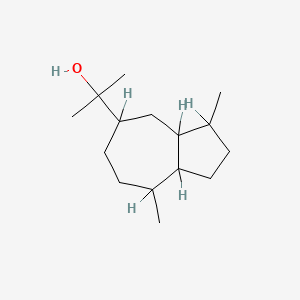
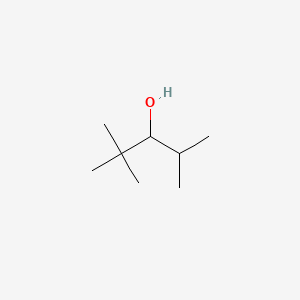
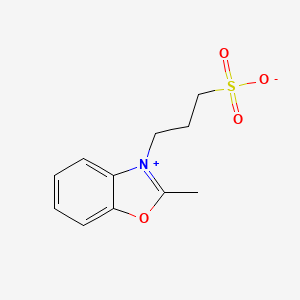
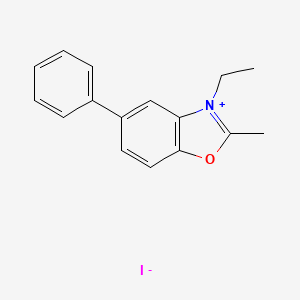
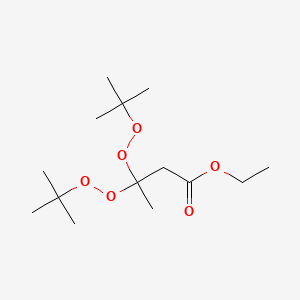
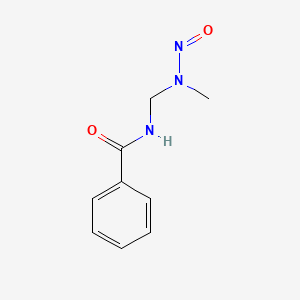
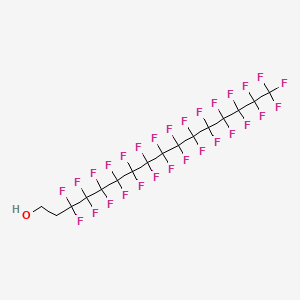
![1-Propanaminium, N-(2-amino-2-oxoethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-, chloride](/img/structure/B1616172.png)
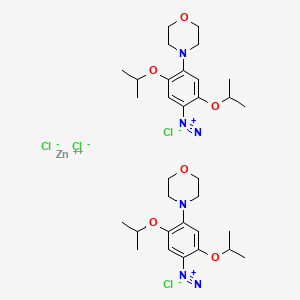
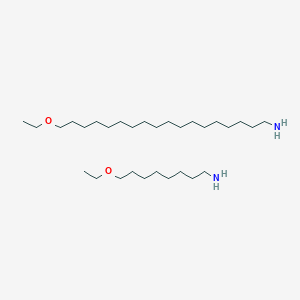
![Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)[2-chloro-4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methyl-](/img/structure/B1616178.png)
